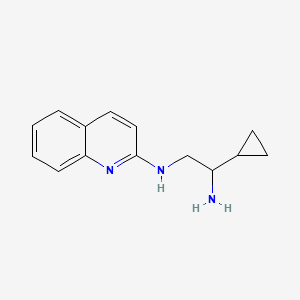
2-Pyrazol-1-ylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazol-1-ylpyridine-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a carboxamide group attached at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazol-1-ylpyridine-4-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under Vilsmeier-Haack conditions to form the pyrazole ring . The carboxamide group can be introduced through subsequent reactions involving amide formation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazol-1-ylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyridine derivatives.
Scientific Research Applications
2-Pyrazol-1-ylpyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Industry: The compound is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Pyrazol-1-ylpyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-Pyrazol-1-ylpyridine-4-carboxamide can be compared with other similar compounds, such as:
3-Aminopyrazoles: These compounds also feature a pyrazole ring but with an amino group at the 3-position.
5-Amino-pyrazoles: These compounds have an amino group at the 5-position and are used as versatile building blocks in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications that are not possible with other pyrazole derivatives.
Properties
IUPAC Name |
2-pyrazol-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)7-2-4-11-8(6-7)13-5-1-3-12-13/h1-6H,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBPZALZAMYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)


![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)
![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)



